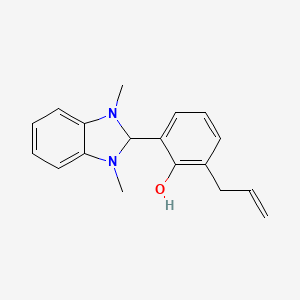

![molecular formula C16H23ClN2O2S B5543810 (4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)

(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of chemical compounds characterized by a complex structure incorporating elements like thiophene and pyrazine. These compounds often demonstrate interesting chemical and physical properties due to their unique molecular architectures.

Synthesis Analysis

Synthesis of related compounds typically involves multi-component reactions (MCRs) in aqueous media, offering advantages like mild reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei et al., 2015).

Molecular Structure Analysis

Compounds with similar molecular structures often exhibit envelope conformations in certain rings, and planar configurations in others. For example, fused thiophene and pyran rings can create unique spatial arrangements, influencing their chemical behavior (Shen et al., 2010).

科学的研究の応用

Synthesis and Characterization

- The compound was used in the synthesis of diverse heterocyclic compounds. A study by Khazaei et al. (2015) describes the use of a similar compound in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, highlighting its utility in organic synthesis and potential applications in pharmaceuticals (Khazaei et al., 2015).

Biological Evaluation

- Aggarwal et al. (2020) reported on the biological evaluation of similar pyrazole derivatives, particularly their analgesic properties in animal models. This illustrates the potential biomedical applications of such compounds in pain management (Aggarwal et al., 2020).

- A study by Hassan et al. (2014) evaluated the cytotoxicity of pyrazole derivatives against Ehrlich Ascites Carcinoma cells, indicating the relevance of these compounds in cancer research (Hassan et al., 2014).

Antimicrobial Activity

- El‐Emary et al. (2002) explored the antimicrobial activity of new heterocycles based on pyrazole derivatives, demonstrating the compound's potential in developing new antimicrobial agents (El‐Emary et al., 2002).

Monoamine Oxidase Inhibitory Activity

- Ahmad et al. (2019) synthesized and evaluated a series of similar compounds for their inhibitory activity against monoamine oxidase, an enzyme target in the treatment of neurological disorders (Ahmad et al., 2019).

Anti-HIV Evaluation

- Yan et al. (2006) synthesized a series of thiadiazine derivatives, including a compound structurally related to (4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide, and evaluated their anti-HIV replication activities, highlighting its potential use in antiviral research (Yan et al., 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4aR,7aS)-4-[(4-chlorophenyl)methyl]-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2S/c1-2-7-18-8-9-19(10-13-3-5-14(17)6-4-13)16-12-22(20,21)11-15(16)18/h3-6,15-16H,2,7-12H2,1H3/t15-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIFVBUJPNXTNZ-CVEARBPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(C2C1CS(=O)(=O)C2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aR,7aS)-4-[(4-chlorophenyl)methyl]-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

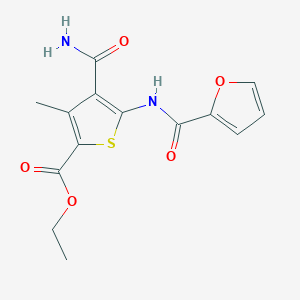

![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)

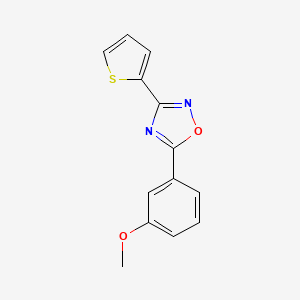

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)

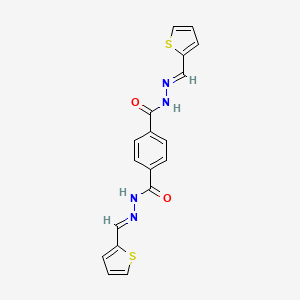

![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)

![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)

![3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543783.png)

![4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5543789.png)

![N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5543796.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543798.png)

![2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5543806.png)

![5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5543811.png)